N-benzyl-6-(4-phenylbutoxy)hexan-1-amine

Monoalkylation selectivity Salmeterol intermediate synthesis Process chemistry

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine (CAS 97664-55-6), also known as [6-(4-phenylbutoxy)hexyl]benzylamine or 6-N-Benzylamino-1-(4'-phenylbutoxy)hexane, is a synthetic secondary amine with the molecular formula C₂₃H₃₃NO and a molecular weight of 339.5 g/mol. It belongs to the class of N-benzyl-protected 6-(4-phenylbutoxy)hexylamine derivatives developed as key intermediates in the multi-step synthesis of Salmeterol (CAS 89365-50-4), a long-acting β₂-adrenoceptor agonist bronchodilator used clinically for asthma and COPD maintenance therapy.

Molecular Formula C23H33NO
Molecular Weight 339.5 g/mol
CAS No. 97664-55-6
Cat. No. B115011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-6-(4-phenylbutoxy)hexan-1-amine
CAS97664-55-6
SynonymsN-Benzyl-6-(4-phenylbutoxy)hexan-1-amine;  N-[6-(4-phenylbutoxy)hexyl]-benzenemethanamine
Molecular FormulaC23H33NO
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCOCCCCCCNCC2=CC=CC=C2
InChIInChI=1S/C23H33NO/c1(10-18-24-21-23-16-7-4-8-17-23)2-11-19-25-20-12-9-15-22-13-5-3-6-14-22/h3-8,13-14,16-17,24H,1-2,9-12,15,18-21H2
InChIKeyJWLIKZBRVQRFNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine (CAS 97664-55-6): A Critical Protected Intermediate for Salmeterol Synthesis


N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine (CAS 97664-55-6), also known as [6-(4-phenylbutoxy)hexyl]benzylamine or 6-N-Benzylamino-1-(4'-phenylbutoxy)hexane, is a synthetic secondary amine with the molecular formula C₂₃H₃₃NO and a molecular weight of 339.5 g/mol [1]. It belongs to the class of N-benzyl-protected 6-(4-phenylbutoxy)hexylamine derivatives developed as key intermediates in the multi-step synthesis of Salmeterol (CAS 89365-50-4), a long-acting β₂-adrenoceptor agonist bronchodilator used clinically for asthma and COPD maintenance therapy [2]. Its function is defined entirely by its role as a protected amine building block, wherein the benzyl group serves as a temporary masking group for the secondary amine nitrogen, enabling chemoselective downstream transformations prior to final catalytic hydrogenolytic debenzylation [3].

Why Generic Substitution Fails for N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine (CAS 97664-55-6) in Salmeterol Synthesis


In-class compounds within the 6-(4-phenylbutoxy)hexylamine family cannot be interchanged for Salmeterol intermediate procurement because the specific N-benzyl substitution pattern is not merely one of several equivalent protecting group options; it is the outcome of a carefully optimized monoalkylation step that suppresses the competing dialkylation pathway. When benzylamine is used as the nitrogen nucleophile under Cs₂CO₃-mediated conditions in DMF at 60–80 °C, selective monoalkylation by 6-bromo-1-(4′-phenylbutoxy)hexane produces the target secondary amine without overalkylation to the tertiary amine byproduct [1]. Alternative nitrogen sources (e.g., dibenzylamine or the unprotected primary amine 6-(4-phenylbutoxy)hexan-1-amine, CAS 97664-58-9) either introduce different protecting group liabilities or expose a free primary amine that can participate in undesired side reactions during subsequent condensation steps [2]. Furthermore, the physical form, chromatographic behavior, and impurity profile of the isolated intermediate directly impact the purity of downstream intermediates and ultimately the final Salmeterol API, where impurity thresholds are stringent (single individual impurity < 0.1% by HPLC) [3].

Quantitative Differentiation Evidence for N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine (CAS 97664-55-6) Versus In-Class Analogs


Cs₂CO₃-Mediated Monoalkylation Prevents Overalkylation: A Key Process Selectivity Advantage

The Molinski and Stanley (2002) method utilizes Cs₂CO₃ as the base in DMF to achieve highly selective monoalkylation of benzylamine by 6-bromo-1-(4′-phenylbutoxy)hexane, producing N-benzyl-6-(4-phenylbutoxy)hexan-1-amine as the limiting reagent without detectable overalkylation to the tertiary amine [1]. In contrast, the earlier Rong and Ruoho (1999) method using NaI/TEA in DMSO required a 2.05-equivalent excess of benzylamine and produced byproducts that necessitated column chromatographic purification, yielding the desired intermediate in approximately 70% isolated yield [2]. The Cs₂CO₃ method operates with only 1.1 equivalents of benzylamine, minimizing excess reagent consumption and simplifying purification [1].

Monoalkylation selectivity Salmeterol intermediate synthesis Process chemistry

Intermediate Yield Benchmarking: EP1937626B1 Reports 55% w/w Yield and 97–99% HPLC Purity for Crude N-Benzyl Intermediate

European Patent EP1937626B1 exemplifies the preparation of N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine (7a) from bromoether intermediate (5a) and benzylamine (6a) in acetonitrile with triethylamine and catalytic NaI at 45–50 °C, reporting a yield of 55% w/w with HPLC purity in the range of 97–99% for the crude intermediate [1]. The patent further specifies that the overall process yields the final salmeterol with HPLC purity exceeding 99.5% [1]. In comparison, an alternative synthesis of the corresponding unprotected primary amine analog (6-(4-phenylbutoxy)hexan-1-amine, CAS 97664-58-9) from 4-phenylbutanol and 1,6-dibromohexane has been reported with a 55% overall yield over three steps, but this intermediate lacks the N-benzyl protecting group essential for chemoselective downstream condensation .

Salmeterol manufacturing Intermediate yield Process patent

Physicochemical Differentiation: LogP 5.2 and Molecular Weight 339.5 g/mol Distinguish the N-Benzyl Intermediate from the Unprotected Primary Amine Analog

The N-benzyl substitution confers significantly different physicochemical properties compared to the unprotected primary amine analog 6-(4-phenylbutoxy)hexan-1-amine (CAS 97664-58-9). The target compound has a computed XLogP3 of 5.2, a molecular weight of 339.5 g/mol, and a predicted boiling point of 467.2 ± 38.0 °C [1]. In contrast, the unprotected analog (CAS 97664-58-9) has a molecular weight of only 249.39 g/mol, a predicted boiling point of 368.3 ± 35.0 °C, and a predicted pKa of 10.61 ± 0.10, reflecting its free primary amine character . The higher LogP of the N-benzyl compound indicates increased lipophilicity, which affects extraction behavior during aqueous workup and chromatographic retention times during purity analysis [1].

Physicochemical properties Lipophilicity Intermediate handling

Regulatory-Grade Impurity Standard: Salmeterol Impurity 6 with Full Characterization Data for ANDA Applications

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine is officially designated as Salmeterol Impurity 6 and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and Quality Controlled (QC) applications in support of Abbreviated New Drug Applications (ANDA) or commercial Salmeterol production [1][2]. The related but structurally distinct Salmeterol Impurity 9 (CAS 97664-58-9, the debenzylated analog) serves a different analytical purpose—tracking the unprotected primary amine that may arise from premature or incomplete debenzylation . Both impurities require independent reference standards; a procurement decision for one cannot substitute for the other in a regulatory impurity profiling panel [1].

Salmeterol impurity profiling ANDA regulatory submission Pharmaceutical reference standard

Commercial Purity Specifications: ≥98–99% Pharmaceutical Intermediate Grade with Consistent Supplier Certifications

Multiple commercial suppliers certify N-benzyl-6-(4-phenylbutoxy)hexan-1-amine at ≥98% to 99% purity (HPLC) for pharmaceutical intermediate use, with storage conditions specified as 2–8 °C . The compound is described as a colorless to pale yellow liquid with aromatic odor, soluble in ethanol and dimethyl sulfoxide but sparingly soluble in water . In contrast, the hydrochloride salt form (N-(6-(4-phenylbutoxy)hexyl)benzenemethanamine hydrochloride, VI) offers different solubility and handling characteristics but requires an additional free-basing step prior to use in subsequent condensation reactions, adding a process operation [1]. The free base form (CAS 97664-55-6) is therefore preferred when direct use in non-aqueous condensation steps is required .

Intermediate procurement Purity specification Pharmaceutical supply chain

Process Patent Literature Confirms the Central Role of CAS 97664-55-6 as the Preferred Protected Intermediate Across Multiple Synthetic Routes

A survey of the Salmeterol patent and primary literature reveals that N-benzyl-6-(4-phenylbutoxy)hexan-1-amine (or its hydrochloride salt) appears as the conserved key intermediate across multiple independently developed synthetic routes, including those disclosed in GB 2140800, US 4,992,474, ES 2065269, WO 2012032546, and the Molinski (2002) and Rong & Ruoho (1999) publications [1][2]. In all cases, the benzyl protecting group is removed in the final or penultimate step by catalytic hydrogenolysis (H₂, Pd/C) to liberate the secondary amine of Salmeterol [1]. Alternative protecting group strategies—such as the N-(2,2-dimethoxyethyl) derivative (CAS 736916-92-0) or the dibenzylamine approach—have been explored but have not achieved the same breadth of adoption across the patent literature, suggesting that the N-benzyl monoprotected intermediate offers an optimized balance of stability, ease of deprotection, and compatibility with downstream condensation conditions [1][2].

Salmeterol synthetic route Patent landscape Intermediate consolidation

Optimal Procurement and Application Scenarios for N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine (CAS 97664-55-6)


Generic Salmeterol ANDA Development: Impurity Reference Standard Procurement

When developing an Abbreviated New Drug Application for generic Salmeterol Xinafoate, the procurement of Salmeterol Impurity 6 (CAS 97664-55-6) as a fully characterized reference standard is mandatory for HPLC method development, method validation (AMV), and ongoing quality control release testing. The impurity standard must be supplied with a certificate of analysis demonstrating compliance with ICH guidelines, including identity confirmation by NMR and MS, HPLC purity determination, and residual solvent analysis. This compound specifically tracks the N-benzyl protected intermediate that may persist as a process impurity if debenzylation is incomplete, and it is analytically distinct from Salmeterol Impurity 9 (CAS 97664-58-9), which tracks the unprotected amine [5].

Commercial Salmeterol API Manufacturing: Key Intermediate Procurement for the N-Alkylation Step

In commercial-scale Salmeterol production using the route exemplified in EP1937626B1, N-benzyl-6-(4-phenylbutoxy)hexan-1-amine (CAS 97664-55-6, free base form) is required as the nucleophilic coupling partner for condensation with methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate (CAS 27475-14-5). The procurement specification should mandate ≥98% HPLC purity, as the patent demonstrates that impurity carryover at this stage directly impacts the purity of the downstream tertiary amine intermediate and ultimately the final Salmeterol API purity target of >99.5% with single impurity <0.1% [5]. The free base is preferred over the hydrochloride salt to avoid an additional free-basing unit operation prior to the non-aqueous condensation [5].

Process Research and Optimization: Benchmarking Alternative Alkylation Conditions

For process chemistry groups seeking to optimize the monoalkylation step, N-benzyl-6-(4-phenylbutoxy)hexan-1-amine serves as the target product for benchmarking reaction performance. The Cs₂CO₃/DMF method of Molinski and Stanley (2002) establishes a reference point of selective monoalkylation with 1.1 eq. benzylamine at 60–80 °C, avoiding the overalkylation and chromatographic purification burden associated with the earlier Rong and Ruoho (1999) method (2.05 eq. benzylamine, NaI/TEA/DMSO) [5]. Any newly developed alkylation protocol should be compared against both literature methods using conversion, selectivity (mono:di alkylation ratio by HPLC), and isolated yield as key performance indicators [5].

Analytical Quality Control Laboratories: Differentiation Between Salmeterol Process Impurities

QC laboratories supporting Salmeterol API release testing must maintain separate reference standard inventories for Salmeterol Impurity 6 (CAS 97664-55-6, the N-benzyl intermediate) and Salmeterol Impurity 9 (CAS 97664-58-9, the debenzylated primary amine). These two impurities have distinct chromatographic retention times (driven by the ~90 Da molecular weight difference and LogP differential of approximately 1.2–1.6 units), distinct MS fragmentation patterns, and different acceptance criteria in the API specification. Procuring the incorrect impurity standard leads to misidentification of chromatographic peaks and potential batch rejection or regulatory citation [5].

Quote Request

Request a Quote for N-benzyl-6-(4-phenylbutoxy)hexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.